molecular formula C16H12N2 B14317759 2-[4-(Pyridin-4-yl)phenyl]pyridine CAS No. 113682-55-6

2-[4-(Pyridin-4-yl)phenyl]pyridine

Cat. No.: B14317759
CAS No.: 113682-55-6
M. Wt: 232.28 g/mol
InChI Key: VJHKMPMVSHAPAC-UHFFFAOYSA-N
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Description

2-[4-(Pyridin-4-yl)phenyl]pyridine is a bipyridine derivative featuring a pyridine ring substituted at the 2-position of a phenyl group, which itself is para-substituted with a second pyridine ring. This structure confers rigidity, π-conjugation, and coordination capabilities, making it relevant in materials science (e.g., luminescent complexes) and medicinal chemistry.

Properties

CAS No.

113682-55-6

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(4-pyridin-4-ylphenyl)pyridine

InChI

InChI=1S/C16H12N2/c1-2-10-18-16(3-1)15-6-4-13(5-7-15)14-8-11-17-12-9-14/h1-12H

InChI Key

VJHKMPMVSHAPAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyridin-4-yl)phenyl]pyridine can be achieved through several methods. One common approach involves the cross-coupling reaction of 4-bromopyridine with 4-pyridylboronic acid using a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).

Another method involves the reaction of phenyl lithium with pyridine, which proceeds via a nucleophilic aromatic substitution mechanism. This reaction requires careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 2-[4-(Pyridin-4-yl)phenyl]pyridine often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridin-4-yl)phenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Halogenated or nitrated bipyridine derivatives.

Scientific Research Applications

2-[4-(Pyridin-4-yl)phenyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Pyridin-4-yl)phenyl]pyridine depends on its application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, enhancing its catalytic activity or altering its redox behavior.

In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity through non-covalent interactions such as hydrogen bonding, π-π stacking, or metal coordination .

Comparison with Similar Compounds

Terpyridine Derivatives

  • 4′-[4-(Pyridin-2-yl)phenyl]-2,2′:6′,2′′-terpyridine (I) : This terpyridine derivative, reported in , shares a phenyl-linked pyridine motif but extends conjugation via additional pyridine rings. Its crystal structure reveals planar geometry, enabling strong π-π interactions and coordination with transition metals. Such properties are critical for luminescent sensor applications .
  • Key Differences: The terpyridine system in (I) offers three nitrogen donors, enhancing metal-binding efficiency compared to the two pyridine groups in 2-[4-(Pyridin-4-yl)phenyl]pyridine.

Ethenyl-Linked Pyridines

  • 1,4-Bis[2-(4-pyridyl)ethenyl]benzene : describes this compound, where ethenyl spacers between pyridine and benzene units increase conjugation length. This enhances photophysical properties, such as fluorescence quantum yield, compared to the direct phenyl linkage in the target compound .

Halogen-Substituted Derivatives

  • 4-(3-Bromo-5-(pyridin-4-yl)phenyl)pyridine (CAS 361366-74-7): highlights this brominated analog.

Physical and Chemical Properties

Melting Points and Solubility

  • Solubility Trends : Electron-donating groups (e.g., –OCH3 in Q12) improve solubility in polar solvents, whereas halogenated derivatives may favor organic media .

Spectroscopic Data

  • IR and NMR : Analogs exhibit characteristic peaks:
    • IR : –CN stretching (~2180 cm⁻¹), C=O (~1670 cm⁻¹), and aromatic C=C (~1565 cm⁻¹) .
    • ¹H NMR : Aromatic protons appear at δ 7.18–7.79 ppm, with substituent-specific shifts (e.g., –OCH3 at δ 3.82 ppm) .

Antimicrobial Activity

Anticancer Potential

  • Pyridine-Pyrazole Hybrids : highlights derivatives inducing apoptosis and inhibiting angiogenesis. The bipyridine scaffold in the target compound could mimic these effects via intercalation or kinase inhibition .

Tables

Table 1: Comparative Physical Properties of Selected Analogs

Compound Melting Point (°C) Key Substituents Yield (%) Reference
Q2 (NO2-substituted) 278–282 –NO2, –Cl 77
Q12 (CH3/OCH3-substituted) 288–292 –CH3, –OCH3 76
4-(3-Bromo-5-pyridyl)phenylpyridine N/A –Br N/A

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